molecular formula C18H30N4O2 B11820793 tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate

tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B11820793
M. Wt: 334.5 g/mol
InChI Key: AZUFNNXQZLRMQF-UHFFFAOYSA-N
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Description

This compound features a 6-azaspiro[2.5]octane core, a bicyclic structure with a six-membered ring fused to a five-membered ring via a spiro junction. The tert-butyl carbamate group at the 6-position provides steric protection and enhances solubility, while the (1-ethyl-1H-imidazol-2-yl)methylamino substituent at the 1-position introduces a heteroaromatic moiety capable of hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl 2-[(1-ethylimidazol-2-yl)methylamino]-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C18H30N4O2/c1-5-21-11-8-19-15(21)13-20-14-12-18(14)6-9-22(10-7-18)16(23)24-17(2,3)4/h8,11,14,20H,5-7,9-10,12-13H2,1-4H3

InChI Key

AZUFNNXQZLRMQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CNC2CC23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclopropanation via Alkylation

In a method analogous to CN111518015A, spirocyclic nitriles are synthesized by reacting ketones with methylsulfonylmethylisocyanitrile under basic conditions. For example:

  • Starting Material : A bicyclic ketone (e.g., 1-oxaspiro[2.5]octan-6-one) is treated with methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent at 0–20°C.

  • Nitrile Formation : The ketone undergoes nucleophilic addition to form a spirocyclic nitrile intermediate.

  • Alkylation : The nitrile is alkylated with 1-bromo-2-chloroethane using lithium diisopropylamide (LDA) in toluene at 0–20°C.

Reductive Cyclization

Hydrogenation with Raney nickel (50 psi H₂, 50°C, methanol) reduces nitriles to amines while facilitating cyclization. This step forms the azaspiro[2.5]octane skeleton.

Introduction of the tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group is introduced to protect the secondary amine during subsequent reactions.

Boc Protection Protocol

  • Reagent : tert-Butyl dicarbonyl anhydride (Boc anhydride) is added to the amine in methanol at 50°C.

  • Reaction : The amine reacts with Boc anhydride to form a stable carbamate.

  • Yield : Reported yields for analogous spirocyclic Boc protections reach 80%.

Preparation of 1-Ethyl-1H-Imidazol-2-ylmethylamine

The imidazole side chain requires selective alkylation and functionalization.

Synthesis of 1-Ethyl-1H-Imidazole

  • Ethylation : Imidazole is alkylated at the 1-position using ethyl bromide and a base (e.g., NaH) in THF.

  • Functionalization : The 2-position is formylated via Vilsmeier-Haack reaction (POCl₃, DMF) to yield 1-ethyl-1H-imidazole-2-carbaldehyde.

Reductive Amination

  • Reagents : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol.

  • Outcome : This produces 1-ethyl-1H-imidazol-2-ylmethylamine in ~70% yield.

Coupling the Imidazole Moiety to the Azaspiro Core

The final step involves conjugating the imidazole-methylamine to the Boc-protected spiroamine.

Nucleophilic Substitution

  • Activation : The spiroamine’s Boc group is retained, while the imidazole-methylamine acts as a nucleophile.

  • Conditions : Reaction in DMF with K₂CO₃ at 80°C for 12 hours facilitates substitution.

Reductive Amination Alternative

  • Aldehyde Intermediate : If the spiroamine bears an aldehyde group, reductive amination with imidazole-methylamine and NaBH₃CN could occur.

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclopropanation : Glycol dimethyl ether/ethanol mixtures at 0–20°C prevent side reactions.

  • Boc Protection : Methanol at 50°C optimizes carbamate formation.

Purification Techniques

  • Column Chromatography : Silica gel purification is critical after Boc protection and coupling steps.

  • Recrystallization : Petroleum ether or dichloromethane/hexane mixtures yield high-purity solids.

Comparative Analysis of Methods

StepMethodConditionsYieldSource
Spiro Core SynthesisNitrile AlkylationLDA, Toluene, 0–20°C65–75%
Boc ProtectionBoc Anhydride ReactionMethanol, 50°C80%
Imidazole AlkylationEthyl Bromide/NaHTHF, Reflux85%
CouplingNucleophilic SubstitutionDMF, K₂CO₃, 80°C60–70%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or spirocyclic moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, including:

  • Formation of the imidazole ring.
  • Cyclization of amido-nitriles under mild conditions.
  • Use of advanced catalytic systems to enhance yield and purity.

Chemistry

In the field of chemistry, this compound serves as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions can be exploited in various catalytic processes.

Biology

Research indicates that this compound exhibits potential biological activity, particularly:

  • Antimicrobial Properties: Investigated for its efficacy against various pathogens.
  • Antiviral Activity: Explored for potential use against viral infections.
  • Anticancer Properties: Studies suggest it may inhibit tumor growth through interactions with cellular targets.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity. Its mechanism involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The spirocyclic structure may also contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Heterocyclic Modifications
  • Thiazole vs. Imidazole Derivatives: tert-Butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate (): Replaces the imidazole ring with a thiazole (sulfur instead of nitrogen). Imidazole Derivatives (): Compounds like 5{29}–5{33} feature variations in aminoacyl groups (e.g., tert-butoxy-S-alanyl, benzylamino), demonstrating how substituent polarity and steric bulk modulate interactions .
Spiro Ring Modifications
  • Benzyl 6-azaspiro[2.5]octane-6-carboxylate (): Replaces the tert-butyl group with a benzyl carbamate, increasing hydrophobicity and π-stacking capability .
Functional Group Variations
  • Hydroxymethyl Substituent :
    • (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (): Introduces a polar hydroxymethyl group, enhancing aqueous solubility compared to the ethylimidazole variant .

Physicochemical Properties

Table 1: Key Physicochemical Data
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound (imidazole derivative) Not explicitly provided* ~323–350 (estimated) 1-ethyl-1H-imidazol-2-ylmethylamino
tert-Butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate C₁₆H₂₅N₃O₂S 323.45 Thiazol-2-ylmethylamino
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate C₁₃H₂₃NO₃ 241.33 Hydroxymethyl
Benzyl 6-azaspiro[2.5]octane-6-carboxylate C₁₅H₁₉NO₂ 245.32 Benzyl carbamate

*Exact data for the target compound is absent in evidence, but analogues suggest a molecular weight range.

Crystallography and Structural Validation

  • The SHELX suite () is widely used for crystallographic refinement of similar spiro compounds, ensuring accurate structural comparisons .
  • Hydrogen-bonding patterns () in imidazole derivatives may stabilize crystal lattices, whereas thiazole analogues might exhibit weaker interactions due to sulfur’s lower electronegativity .

Biological Activity

Tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes an imidazole ring. This structural feature significantly influences its biological activity, particularly in antimicrobial, antiviral, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H30N4O2C_{18}H_{30}N_{4}O_{2} with a molecular weight of 334.46 g/mol. The compound's structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC18H30N4O2
Molecular Weight334.46 g/mol
CAS Number1803600-97-6
StructureSpirocyclic with imidazole

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The imidazole moiety facilitates these interactions, potentially modulating enzyme activities and receptor functions, which can lead to therapeutic effects such as:

  • Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains.
  • Antiviral Properties : Shows promise in inhibiting viral replication.
  • Anticancer Effects : Potentially induces apoptosis in cancer cells through various pathways.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that the compound demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential, leading to cell death.
  • Antiviral Activity : Preliminary data suggest that the compound may inhibit viral entry or replication, although further studies are required to elucidate the specific mechanisms involved.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In a cell line study using human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) after 48 hours, indicating potent anticancer properties.

Q & A

Basic Question: What are the optimal synthetic routes and conditions for preparing this compound, and how can reaction efficiency be validated?

Methodological Answer:
Synthesis typically involves multi-step pathways, such as coupling the imidazole-derived amine with the spirocyclic carboxylate precursor. Key steps include:

  • Amine-Carboxylate Coupling: Use of DMF as a polar aprotic solvent at 70°C (as demonstrated for structurally similar spirocyclic compounds) to achieve high yields (~98%) .
  • Purification: Silica gel column chromatography (e.g., hexane:ethyl acetate gradients) ensures purity, with TLC (Rf = 0.29 in 4:1 hexane:EtOAc) and HPLC (for enantiopurity, e.g., 95% ee) as validation tools .
  • Yield Optimization: Adjust stoichiometry of allyl acetate derivatives and monitor reaction progress via NMR to minimize side products.

Table 1: Example Reaction Conditions from Analogous Systems

StepReagents/ConditionsYieldValidation Method
CouplingDMF, 70°C, 24h98%TLC, HPLC
PurificationSiO₂, hexane:EtOAc (20:1→10:1)95%NMR, HRMS

Advanced Question: How can computational methods (e.g., DFT, reaction path searches) guide the design of enantioselective synthesis for this spirocyclic compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict enantiomeric outcomes. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal chiral catalysts or solvents .
  • Data-Driven Optimization: Apply machine learning (ML) to historical reaction datasets to prioritize conditions favoring high ee values. COMSOL Multiphysics or similar tools can simulate solvent effects on stereochemical outcomes .
  • Validation: Cross-check computational predictions with experimental HPLC (e.g., Chiralpak columns) and circular dichroism (CD) spectroscopy .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the spirocyclic core (e.g., δ 1.4 ppm for tert-butyl protons) and imidazole protons (δ 7.2–7.5 ppm). Compare with analogous compounds to resolve overlapping signals .
  • HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₈N₃O₂: 318.2176) with <2 ppm error .
  • FTIR: Identify carbonyl stretches (~1700 cm⁻¹ for carbamate) and N-H bends (~3300 cm⁻¹) .
  • HPLC: Quantify enantiomeric excess using chiral stationary phases (e.g., 95% ee achieved via optimized conditions) .

Advanced Question: How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

Methodological Answer:

  • Hypothesis-Driven Analysis: If NMR signals conflict with expected structures:
    • Perform 2D NMR (COSY, HSQC) to confirm connectivity.
    • Use LC-MS to detect trace byproducts (e.g., de-esterified intermediates).
  • Mechanistic Studies: Conduct kinetic experiments (e.g., varying temperature/pH) to identify pathways leading to byproducts. For example, imidazole ring alkylation side reactions may occur under basic conditions .
  • Cross-Validation: Compare experimental data with computational IR/NMR predictions (e.g., Gaussian or ORCA software) to identify misassignments .

Advanced Question: What strategies are effective for studying the compound’s stability under varying conditions (e.g., pH, temperature)?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Incubate in HCl/NaOH (0.1–1M) at 25–60°C; monitor via HPLC for carbamate cleavage or imidazole ring decomposition.
    • Oxidative Stress: Use H₂O₂ (3–30%) to assess susceptibility to radical-mediated degradation.
  • Thermogravimetric Analysis (TGA): Determine decomposition thresholds (e.g., >150°C for tert-butyl groups) .
  • Data Integration: Apply AI tools to predict degradation pathways from accelerated stability data .

Basic Question: How can researchers leverage structure-activity relationship (SAR) studies to explore this compound’s biological potential?

Methodological Answer:

  • Analog Synthesis: Modify the imidazole substituent (e.g., replace ethyl with methyl) or spirocyclic ring size (e.g., 2.5→3.4 octane) to assess pharmacological effects .
  • In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • Data Correlation: Use QSAR models to link structural features (e.g., logP, H-bond donors) to activity trends .

Advanced Question: What computational and experimental approaches are recommended for analyzing regioselectivity in functionalization reactions (e.g., alkylation of the imidazole ring)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model steric/electronic effects directing alkylation to the imidazole N-1 position versus N-3.
  • Isotopic Labeling: Use ¹³C-labeled reagents to track regioselectivity in NMR .
  • Competition Experiments: Compare reaction rates of imidazole derivatives with varying substituents to quantify electronic influences .

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